1,3-Thiazol-4-ylmethylamine hydrobromide
Overview
Description
1,3-Thiazol-4-ylmethylamine hydrobromide is a chemical compound with the molecular formula C4H7BrN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, again depending on the specific biological activity they exhibit .
Result of Action
Thiazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific biological activity .
Biochemical Analysis
Biochemical Properties
1,3-Thiazol-4-ylmethylamine hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby influencing their activity and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in either inhibition or activation of the target biomolecule, leading to downstream effects on cellular function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response. Toxicity studies have shown that high doses of this compound can result in adverse effects, such as organ damage or metabolic disturbances .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various metabolites. For example, it can influence the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels and metabolic flux. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biochemical activity and overall efficacy in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
The synthesis of 1,3-Thiazol-4-ylmethylamine hydrobromide typically begins with 1,3-thiazole. The synthetic route involves the reaction of 1,3-thiazole with methyl bromide to form 1,3-Thiazol-4-ylmethylamine. This intermediate is then reacted with hydrobromic acid to yield the final product, this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1,3-Thiazol-4-ylmethylamine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,3-Thiazol-4-ylmethylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: It is used in the production of various chemical products, including dyes, pigments, and polymers.
Comparison with Similar Compounds
1,3-Thiazol-4-ylmethylamine hydrobromide can be compared with other thiazole derivatives, such as:
1,3-Thiazole: The parent compound, which lacks the methylamine and hydrobromide groups.
2-Aminothiazole: A similar compound with an amino group at the 2-position instead of the 4-position.
Thiazolidine: A reduced form of thiazole with a saturated ring structure.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives.
Properties
IUPAC Name |
1,3-thiazol-4-ylmethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.BrH/c5-1-4-2-7-3-6-4;/h2-3H,1,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHVAPGRVLEUKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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